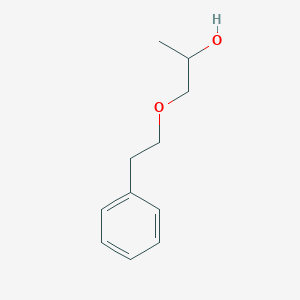

1-(2-Phenylethoxy)propan-2-ol

Description

1-(2-Phenylethoxy)propan-2-ol is a secondary alcohol with a phenylethoxy substituent, characterized by the molecular formula C₁₁H₁₆O₂. Its structure combines a hydroxyl group at the secondary carbon of propan-2-ol and a 2-phenylethoxy group, which confers unique physicochemical properties. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its balanced lipophilicity and hydrogen-bonding capacity.

Properties

CAS No. |

22539-92-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(2-phenylethoxy)propan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

UXNFXVSCSZZCOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethoxy)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylethanol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of 1-(2-Phenylethoxy)propan-2-ol often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various alcohol derivatives.

Substitution: Results in the formation of different substituted compounds.

Scientific Research Applications

1-(2-Phenylethoxy)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1, emphasizing substituent variations and their impacts:

Table 1: Structural Analogs and Substituent Effects

| Compound Name | Key Substituents | Impact on Properties | Reference |

|---|---|---|---|

| 2-Amino-1-(o-methoxyphenyl)propane | Methoxyphenyl group, lacks hydroxyl | Reduced polarity; lower reactivity | |

| 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one | Chloro, fluoromethoxy groups | Enhanced electrophilicity | |

| 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol | Difluorophenyl, amino groups | Improved receptor binding affinity | |

| 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate | Allyl, methylamino groups | Increased biological activity |

- Functional Group Influence: The hydroxyl group in 1-(2-Phenylethoxy)propan-2-ol enhances solubility in polar solvents compared to non-hydroxylated analogs like 2-Amino-1-(o-methoxyphenyl)propane . Halogenated derivatives (e.g., chloro, fluoro) exhibit stronger intermolecular interactions, as seen in 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one, which shows higher reactivity in nucleophilic substitutions .

Pharmacological Profiles

Table 2: Pharmacological Comparison

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol | Adrenergic modulation | Binds β-adrenergic receptors | |

| Amiodarone | LPLA2 inhibition | Induces phospholipidosis | |

| Fosinopril | ACE inhibition | Reduces blood pressure |

- Target Specificity: Unlike Amiodarone (a phospholipidosis inducer) or Fosinopril (ACE inhibitor), 1-(2-Phenylethoxy)propan-2-ol lacks direct evidence of enzyme inhibition. However, its phenylethoxy moiety may interact with lipid bilayers or aromatic receptor sites, similar to β-adrenergic ligands like 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol .

Physicochemical Properties

Table 3: Physicochemical Comparison

- Lipophilicity vs. Solubility: The phenylethoxy group increases logP (~1.8) compared to cyclopropane-containing analogs (logP ~0.9) , but it retains moderate water solubility (~50 mg/mL) due to the hydroxyl group. Bulkier substituents, as in 2,6-Dimethyl-4-heptanol, reduce solubility significantly .

Unique Attributes of 1-(2-Phenylethoxy)propan-2-ol

- Hybrid Reactivity : Combines the nucleophilicity of the hydroxyl group with the aromatic stability of the phenylethoxy moiety, enabling diverse reactions (e.g., etherification, esterification).

- Synthetic Versatility: Serves as a precursor for synthesizing complex molecules, such as epoxide derivatives (e.g., 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.